molecular formula C12H15N3 B2526802 2-(3-Methylpiperidin-1-yl)nicotinonitrile CAS No. 945347-46-6

2-(3-Methylpiperidin-1-yl)nicotinonitrile

Cat. No.: B2526802
CAS No.: 945347-46-6
M. Wt: 201.273
InChI Key: AGHYQCZLRZJKLW-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)nicotinonitrile is a nicotinonitrile derivative characterized by a 3-cyanopyridine core substituted at position 2 with a 3-methylpiperidin-1-yl group. The 3-methylpiperidinyl substituent introduces lipophilicity and steric bulk, which may enhance membrane permeability and binding affinity to biological targets.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-4-3-7-15(9-10)12-11(8-13)5-2-6-14-12/h2,5-6,10H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYQCZLRZJKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)nicotinonitrile typically involves the reaction of 3-methylpiperidine with nicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety undergoes nucleophilic attack under basic or acidic conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductSpectral Evidence
Hydrazinolysis Hydrazine hydrate in ethanol (reflux, 15 h)Pyrazolo[3,4-b]pyridin-3-amine derivativesIR: Loss of CN (2219 cm⁻¹) and CO (1632 cm⁻¹); ¹H-NMR: NH₂ at δ 5.69 ppm .
Cyclization with Active Methylene Malononitrile, triethylamine (EtOH, reflux)1,8-Naphthyridine-3-carbonitrile derivatives¹³C-NMR: CN (δ 118.1 ppm), CO (δ 168.8 ppm); MS: m/z 424 (M⁺) .

Mechanistic Insight : The nitrile group acts as an electrophilic site, enabling cyclocondensation with bifunctional nucleophiles like hydrazine or malononitrile to form fused heterocycles .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at activated positions (C-4 and C-6) due to the electron-withdrawing nitrile group:

Reaction TypeReagents/ConditionsProductKey Data
Chlorination POCl₃ (reflux, 8 h)2-Chloronicotinonitrile derivativeIR: Absence of CO stretch; ¹H-NMR: Aromatic proton shifts .
Sulfuration Lawesson’s reagent (THF, 60°C)Thiocarbonyl analogsIR: νC=S at 1233 cm⁻¹; ¹³C-NMR: δ 162.14 ppm (C=S) .

Note : Chlorination enhances electrophilicity at C-2, facilitating subsequent nucleophilic displacement .

Functionalization of the Piperidine Substituent

The 3-methylpiperidinyl group participates in steric and electronic modulation:

ModificationReagents/ConditionsOutcomeApplication
Oxidation KMnO₄ (acidic conditions)Hydroxymethylpiperidine derivativeEnhanced solubility and hydrogen-bonding capacity .
Alkylation Alkyl halides, K₂CO₃ (DMF)N-Alkylated analogsImproved lipophilicity for CNS-targeted drugs .

Biological Relevance : N-Alkylation increases blood-brain barrier permeability, as observed in analogs like 3-(2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)propanenitrile .

Schiff Base Formation

Condensation with aldehydes generates azomethine derivatives:

AldehydeConditionsProductSpectral Confirmation
4-FluorobenzaldehydeEthanol, refluxSchiff base with C=N stretch¹H-NMR: Singlet at δ 8.31–8.33 ppm (CH=N) .
2-MethoxybenzaldehydeGlacial acetic acidCyclized quinazoline derivativesMS: m/z 372 (M⁺) .

Applications : These derivatives are explored as antiproliferative agents, with IC₅₀ values <10 μM in leukemia cell lines .

Comparative Reactivity with Structural Analogs

The 3-methylpiperidinyl group confers distinct reactivity compared to other substituents:

AnalogKey DifferenceReactivity Trend
2-(3-Hydroxymethylpiperidin-1-yl)nicotinonitrileHydroxyl groupHigher solubility and H-bond donor capacity .
2-(3-Ethylpiperidin-1-yl)nicotinonitrileLonger alkyl chainReduced electrophilicity at nitrile .

Structural-Activity Relationship (SAR) : Bulkier substituents on piperidine reduce reaction rates at the nitrile group due to steric hindrance .

Spectroscopic Characterization

Critical spectral data for reaction monitoring:

  • IR : νC≡N at 2218–2225 cm⁻¹; νC=O at 1632–1688 cm⁻¹ .

  • ¹H-NMR : Piperidine methyl at δ 1.00–1.33 ppm; pyridine protons at δ 7.26–8.35 ppm .

  • MS : Molecular ion peaks at m/z 358–424 (M⁺) confirm cyclization products .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is noted for its role as a histamine H3 receptor modulator. H3 receptors are implicated in numerous neurological disorders, including schizophrenia, depression, and cognitive impairments. Compounds that act as antagonists or inverse agonists at these receptors may offer therapeutic benefits for conditions like obesity and attention deficit hyperactivity disorder (ADHD) .

Biological Activity
Research indicates that derivatives of nicotinonitrile, including 2-(3-Methylpiperidin-1-yl)nicotinonitrile, exhibit significant biological activities such as:

  • Antimicrobial Properties : These compounds have shown effectiveness against various pathogens, making them candidates for antibiotic development.
  • Anticancer Activity : Some studies suggest that nicotinonitrile derivatives can inhibit tumor cell growth, indicating potential use in cancer therapies .

Pharmacological Research

Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound on different tumor cell lines. Initial findings suggest that certain derivatives exhibit higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin, while remaining non-toxic to normal cells . This selectivity is crucial for developing safer cancer treatments.

Neuropharmacology
Given its interaction with the histamine system, this compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter levels, it could help alleviate symptoms associated with these conditions .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. For instance, reactions involving hydrazine and malononitrile have produced compounds with promising anticancer properties .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Study Focus Findings Implications
Cytotoxicity on Tumor Cells Exhibited significant cytotoxic effects on specific cancer cell linesPotential use in targeted cancer therapies
Neuropharmacological Effects Modulated neurotransmitter release in animal modelsPossible treatment avenues for neurodegenerative diseases
Antimicrobial Efficacy Showed effectiveness against bacterial strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. It is believed to modulate biochemical pathways by binding to certain receptors or enzymes, thereby influencing cellular processes. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Methylpiperidin-1-yl)nicotinonitrile with structurally related nicotinonitrile derivatives, focusing on substituent effects, synthesis, and applications.

Piperidine-Substituted Nicotinonitriles

2-(4-Oxopiperidin-1-yl)-6-(trifluoromethyl)nicotinonitrile Structure: Features a 4-oxopiperidinyl group (hydrogen-bond acceptor) and a trifluoromethyl (electron-withdrawing) group at position 6. Properties: Molecular weight = 269.22 g/mol; enhanced polarity due to the oxo group and trifluoromethyl moiety. Applications: Potential pharmacological activity (e.g., receptor targeting) inferred from synthesis methods and structural features .

Patent Derivatives with Complex Heterocycles Examples: (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile. Structure: Incorporates fused heterocyclic systems for target specificity. Applications: Drug discovery candidates with enhanced selectivity for complex biological targets .

Thioether-Substituted Nicotinonitriles

2-(Methylthio)nicotinonitrile Structure: Simple methylthio group at position 2. Properties: Molecular weight = 163.20 g/mol; lower steric hindrance and higher reactivity. Applications: Antiviral research and synthetic intermediate .

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Structure: Brominated benzofuran and methylthio substituents. Properties: Molecular weight ≈ 384.24 g/mol; bulky halogenated group enhances bioactivity. Applications: Intermediate for anticancer thienopyridine derivatives .

Amino and Hydroxyethyl Derivatives

2-Amino-6-methylnicotinonitrile Structure: Amino group at position 2 and methyl at position 6. Properties: Molecular weight = 133.15 g/mol; amino group increases reactivity but may elevate toxicity.

2-(2-Hydroxyethyl)nicotinonitrile Structure: Hydroxyethyl group improves solubility. Applications: Industrial use, with market trends emphasizing production scalability .

Data Table: Comparative Analysis of Nicotinonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 3-Methylpiperidinyl, nitrile C12H14N4 214.27 Research interest (hypothetical)
2-(4-Oxopiperidin-1-yl)-6-(trifluoromethyl)nicotinonitrile 4-Oxopiperidinyl, CF3, nitrile C12H10F3N3O 269.22 Pharmacological potential
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Bromobenzofuran, methylthio, nitrile C16H10BrN3OS 384.24 Anticancer intermediate
2-(Methylthio)nicotinonitrile Methylthio, nitrile C7H5N3S 163.20 Antiviral research
2-Amino-6-methylnicotinonitrile Amino, methyl, nitrile C7H7N3 133.15 High reactivity, toxicity concerns

Key Research Findings and Substituent Effects

  • Piperidine Modifications : 3-Methylpiperidinyl enhances hydrophobicity, while 4-oxopiperidinyl introduces hydrogen-bonding capacity .
  • Halogenation : Bromine in benzofuran derivatives increases molecular weight and bioactivity .
  • Electron-Withdrawing Groups : Trifluoromethyl improves metabolic stability and target affinity .
  • Anticancer Activity: Indole-containing nicotinonitriles (e.g., compound XLII) show moderate efficacy, suggesting substituent-dependent potency .

Biological Activity

2-(3-Methylpiperidin-1-yl)nicotinonitrile is a compound that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and pain management. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C₁₂H₁₅N₃
  • Molecular Weight : 201.27 g/mol
  • Structure : The compound features a nicotinonitrile moiety linked to a 3-methylpiperidine group, which may contribute to its biological effects.

Antinociceptive Effects

Recent studies have demonstrated that this compound exhibits significant antinociceptive properties. In preclinical models, the compound was tested using the formalin test in mice, which evaluates pain response through two distinct phases:

  • Phase 1 (Acute Pain) : Characterized by immediate pain response.
  • Phase 2 (Chronic Pain) : Reflects ongoing inflammation and central sensitization.

The results indicated an effective dose-response relationship:

  • ED50 in Phase 1 : 85.9 mg/kg
  • ED50 in Phase 2 : 21.6 mg/kg

These findings suggest that the compound may modulate pain through both peripheral and central mechanisms, highlighting its potential as an analgesic agent .

Neuroprotective Properties

In addition to its antinociceptive effects, there is emerging evidence that suggests neuroprotective capabilities. A study indicated that compounds similar to this compound can mitigate neuroinflammation, a critical factor in neurodegenerative diseases like Parkinson's disease. The modulation of inflammatory cytokines such as IL-1β and TNF-α was observed, indicating a potential role in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that specific modifications to the piperidine and nitrile groups can enhance binding affinity and efficacy against pain pathways. For instance, variations in substituents on the piperidine ring can significantly affect the compound's potency as a TRPV1 antagonist, which is relevant for pain management strategies .

Data Summary

Property Value
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
ED50 (Phase 1)85.9 mg/kg
ED50 (Phase 2)21.6 mg/kg

Preclinical Models

In various preclinical studies, the efficacy of this compound has been evaluated in models of neuropathic pain and inflammation. One notable study involved administering the compound to mice subjected to formalin-induced pain, demonstrating significant reductions in pain behavior compared to control groups.

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